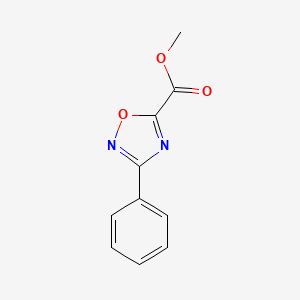

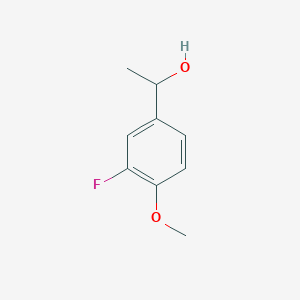

![molecular formula C6H4N2O2S2 B1627228 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 234450-62-5](/img/structure/B1627228.png)

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid

Übersicht

Beschreibung

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound that is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in literature . For example, one method involves adding a compound into methanol, adding concentrated sulfuric acid, heating and refluxing overnight, and then extracting by ethyl acetate .Molecular Structure Analysis

The molecular structure of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is characterized by a heterocyclic ring system . The structure-activity relationship obtained from biological results revealed that di-substituted compounds were more potent than mono-substituted derivatives .Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The binding pattern of the most potent compound within the febuxostat binding site of the enzyme was analyzed using docking studies .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Aminothieno[2,3-d][1,3]thiazole derivatives demonstrate notable effectiveness as corrosion inhibitors for metals, particularly iron. Density functional theory (DFT) calculations and molecular dynamics simulations have been applied to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including 2-aminothiazole analogs, showcasing their potential in protecting metal surfaces from corrosion. This insight is vital for developing new corrosion-resistant materials and coatings in industrial applications (Kaya et al., 2016).

Synthesis of Heterocyclic γ-Amino Acids

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is central to the synthesis of a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins, offering a versatile route for the synthesis of orthogonally protected amino acids. This application is crucial for the field of peptidomimetics and the design of novel peptides with enhanced stability and function (Mathieu et al., 2015).

Development of Organic Dyes

The compound has implications in the development of organic dyes, particularly for applications in solar energy conversion. Organic dyes based on thieno[2,3-d][1,3]thiazole derivatives exhibit strong photoluminescence, making them suitable for use in dye-sensitized solar cells (DSSCs). This application underscores the potential of 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid derivatives in renewable energy technologies, where they can contribute to the efficient conversion of sunlight to electricity (Yao et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid and its derivatives participate in the formation of hydrogen-bonded complexes. These complexes are studied for their potential in creating novel supramolecular architectures that can be applied in materials science, particularly in the design of molecular sensors, switches, and other functional materials. The ability to form stable hydrogen-bonded structures is fundamental for the development of materials with tailored properties (Lynch et al., 1999).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is not available, it’s important to handle all chemical compounds with care. For example, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, including 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid, has potential in this area and is a promising direction for future research .

Eigenschaften

IUPAC Name |

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S2/c7-6-8-4-2(12-6)1-3(11-4)5(9)10/h1H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBNNXSTYCYBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589860 | |

| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234450-62-5 | |

| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)

![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)

![4,6-Dichloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627148.png)

![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)

![1-[(2-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627155.png)

![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)

![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)

![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)